

Physicochemical Characterization of Sodium Lauraminopropionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

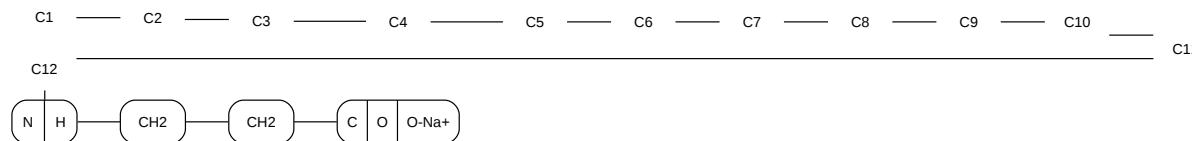
Compound of Interest

Compound Name: *Sodium lauraminopropionate*

Cat. No.: *B1612716*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the physicochemical properties of **Sodium Lauraminopropionate**, an amphoteric surfactant with growing applications in the pharmaceutical and cosmetic industries. This document outlines its chemical identity, key physicochemical parameters, and detailed experimental protocols for their determination, offering a valuable resource for formulation development, quality control, and regulatory submissions.

Chemical Identity and Structure

Sodium lauraminopropionate, also known as N-dodecyl-beta-alanine, sodium salt, is a mild, biodegradable surfactant derived from natural fatty acids and amino acids. Its amphoteric nature, possessing both anionic and cationic characteristics depending on the pH, makes it a versatile ingredient in a wide range of formulations.

Molecular Structure:

The chemical structure of **Sodium Lauraminopropionate** consists of a hydrophobic dodecyl (lauryl) tail and a hydrophilic aminopropionate head group.

[Click to download full resolution via product page](#)

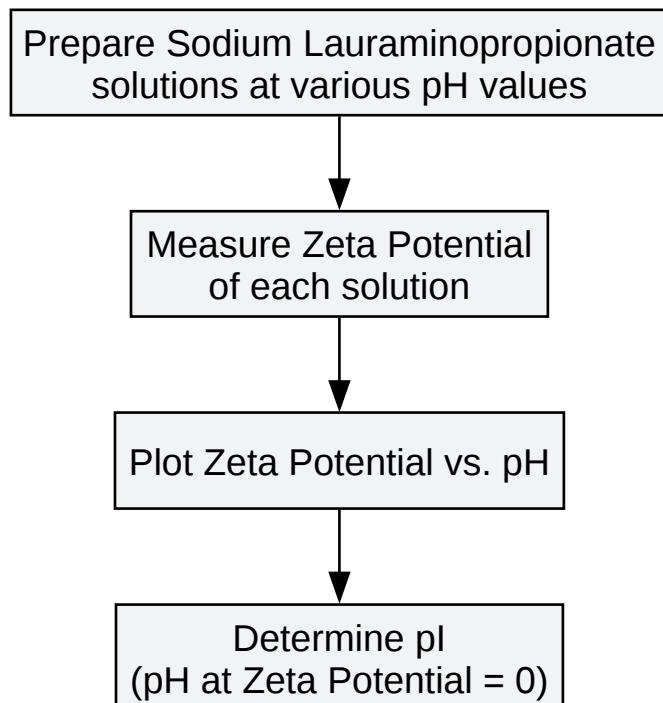
Figure 1: Chemical Structure of **Sodium Lauraminopropionate**.

Physicochemical Properties

A summary of the key physicochemical properties of **Sodium Lauraminopropionate** is presented in the table below.

Property	Value	Reference
Chemical Name	Sodium 3-(dodecylamino)propanoate	[1][2]
CAS Number	3546-96-1	
Molecular Formula	C ₁₅ H ₃₀ NNaO ₂	[2]
Molecular Weight	279.39 g/mol ; 280.40 g/mol	[2][3]
Appearance	Not explicitly found, but related compounds are clear liquids.	[4]
Solubility	Soluble in water. Partially soluble in ethanol.	[4]
Isoelectric Point (pI)	~ 4.2	[5]
Critical Micelle Concentration (CMC)	Specific value not found in literature. Estimated to be in the range of other C12 amino acid surfactants (e.g., 3-16 mM for N-lauroyl amino acids).	[6]
Surface Tension at CMC (γ _{CMC})	Specific value not found in literature. Expected to significantly reduce the surface tension of water.	
pKa	Not explicitly found. As an amino acid derivative, it will have pKa values for the carboxylic acid and the amino group.	

Experimental Protocols


This section details the methodologies for determining the key physicochemical parameters of **Sodium Laurominopropionate**.

Determination of Isoelectric Point (pI)

The isoelectric point is the pH at which the net charge of the molecule is zero. For an amphoteric surfactant like **Sodium Lauraminopropionate**, this is a critical parameter influencing its solubility and surface activity.

Methodology: Zeta Potential Measurement

- Preparation of Solutions: Prepare a series of aqueous solutions of **Sodium Lauraminopropionate** at a constant concentration (e.g., 0.1% w/v).
- pH Adjustment: Adjust the pH of each solution to a different value across a wide range (e.g., pH 2 to 10) using dilute HCl or NaOH.
- Zeta Potential Measurement: Measure the zeta potential of each solution using a suitable instrument (e.g., a Zetasizer).
- Data Analysis: Plot the measured zeta potential as a function of pH. The pH at which the zeta potential is zero is the isoelectric point (pI).

[Click to download full resolution via product page](#)

Figure 2: Workflow for Isoelectric Point Determination.

Determination of Solubility

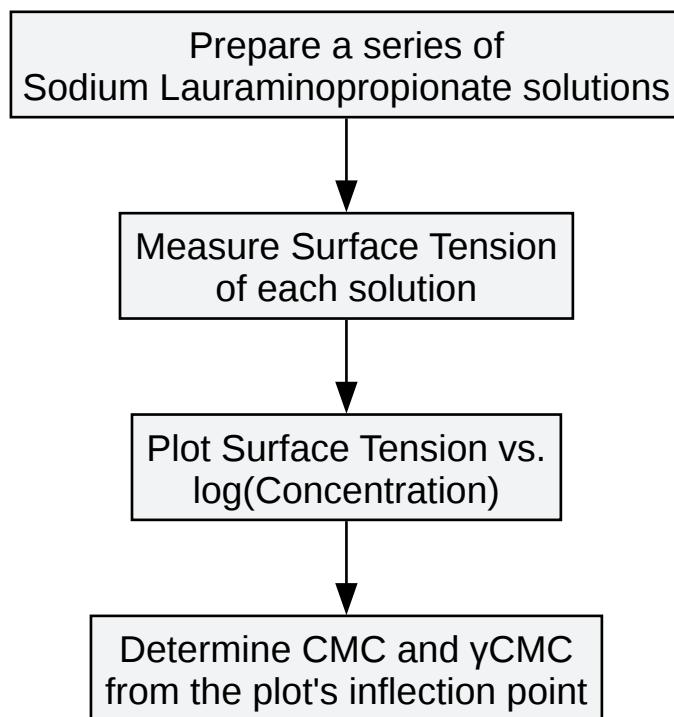
Methodology: Visual Turbidity Titration

- Solvent Preparation: Prepare the desired solvent systems (e.g., water, ethanol-water mixtures).
- Titration: Titrate a known volume of the solvent with a concentrated solution of **Sodium Lauraminopropionate**, or vice versa, at a constant temperature.
- Endpoint Determination: The endpoint is reached at the first sign of persistent turbidity, indicating saturation.
- Calculation: Calculate the solubility from the volumes and concentrations of the solutions used.

Determination of pKa

The pKa values for the carboxylic acid and amino groups can be determined by potentiometric titration.

Methodology: Potentiometric Titration


- Solution Preparation: Prepare a solution of **Sodium Lauraminopropionate** of known concentration.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH), while continuously monitoring the pH with a calibrated pH meter.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a key indicator of surfactant efficiency. Surface tension measurements are commonly used to determine the CMC.

Methodology: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

- Solution Preparation: Prepare a series of aqueous solutions of **Sodium Lauraminopropionate** with increasing concentrations.
- Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer at a constant temperature.
- Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The concentration at the intersection of these two lines is the CMC. The surface tension value at the CMC is the γ CMC.

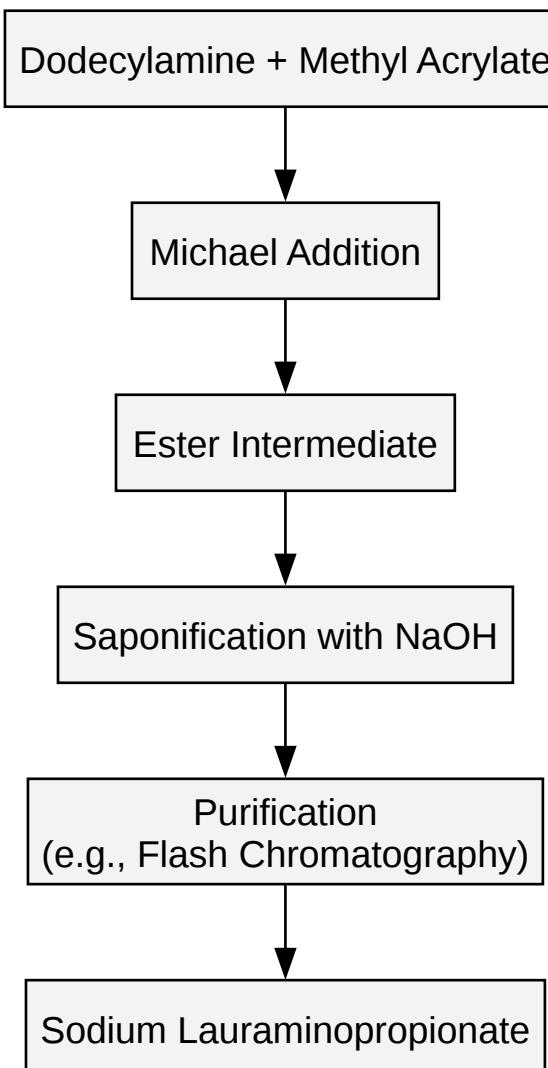
[Click to download full resolution via product page](#)

Figure 3: Workflow for CMC and Surface Tension Determination.

Purity Assessment

Methodology: High-Performance Liquid Chromatography (HPLC)

Purity of **Sodium Lauraminopropionate** can be assessed using reverse-phase HPLC.


- Column: A C18 column is typically suitable.
- Mobile Phase: A gradient of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile is commonly used.
- Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD) can be employed.
- Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks. A purity of $\geq 95\%$ is often targeted.[\[5\]](#)

Synthesis and Purification

The synthesis of **Sodium Lauraminopropionate** typically involves a two-step process:

- Michael Addition: Dodecylamine (laurylamine) undergoes a Michael addition reaction with an acrylate, such as methyl acrylate, to form the corresponding ester intermediate.
- Saponification: The ester is then saponified using sodium hydroxide to yield the final sodium salt.

Purification can be achieved through techniques such as flash column chromatography to separate the desired product from any unreacted starting materials or byproducts.[\[5\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium N-lauryl-beta-aminopropionate | C15H31NNaO2+ | CID 18769611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-alanine,n-dodecyl-, monosodium salt | C15H30NNaO2 | CID 23678869 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt | 14960-06-6 | Benchchem
[benchchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Characterization of Sodium Lauraminopropionate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612716#physicochemical-characterization-of-sodium-lauraminopropionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com